molecular formula C24H24N4O6 B11611472 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B11611472
M. Wt: 464.5 g/mol
InChI Key: AXDVGYOZZNSGES-UHFFFAOYSA-N
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Description

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate is a complex organic compound featuring pyrazole rings, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate typically involves multi-component reactions. One common method is the one-pot pseudo three-component reaction, where 3-methyl-5-pyrazolone derivatives react with aldehydes . This reaction can be catalyzed by sodium acetate at room temperature, leading to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of efficient catalysts like sodium acetate suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrazole rings can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate involves its interaction with cellular targets. The compound’s pyrazole rings can interact with proteins and enzymes, potentially leading to the activation of autophagy proteins and induction of apoptosis via p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxybenzoate and pyrazole structures make it a versatile compound for various applications.

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H24N4O6/c1-12-19(22(29)27-25-12)21(20-13(2)26-28-23(20)30)15-7-10-17(18(11-15)33-4)34-24(31)14-5-8-16(32-3)9-6-14/h5-11,21H,1-4H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

AXDVGYOZZNSGES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC)C4=C(NNC4=O)C

Origin of Product

United States

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